molecular formula C14H26O6 B095166 Diisopentyl tartrate CAS No. 16016-41-4

Diisopentyl tartrate

Cat. No.: B095166
CAS No.: 16016-41-4
M. Wt: 290.35 g/mol
InChI Key: VOBHVQRBBHSZAZ-VXGBXAGGSA-N
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Description

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is an organic compound that belongs to the class of esters It is derived from the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 3-methylbutanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopentyl tartrate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process using microreactor systems. This method offers advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diisopentyl tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved depend on the specific biological context and the enzymes present .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methylpropyl) (2R,3R)-2,3-dihydroxybutanedioate
  • Bis(3-methylbutyl) (2S,3S)-2,3-dihydroxybutanedioate
  • Bis(3-methylbutyl) (2R,3S)-2,3-dihydroxybutanedioate

Uniqueness

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the 3-methylbutyl groups also imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can affect its behavior in chemical reactions and biological systems .

Properties

CAS No.

16016-41-4

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1

InChI Key

VOBHVQRBBHSZAZ-VXGBXAGGSA-N

Isomeric SMILES

CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O

SMILES

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O

Canonical SMILES

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O

16016-41-4

Origin of Product

United States

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